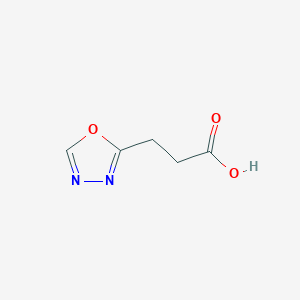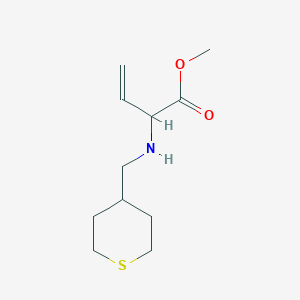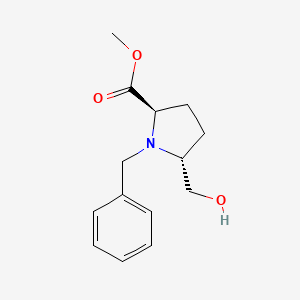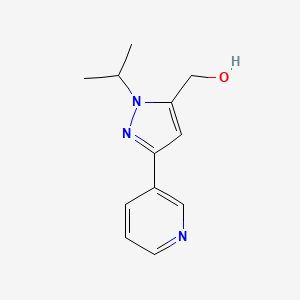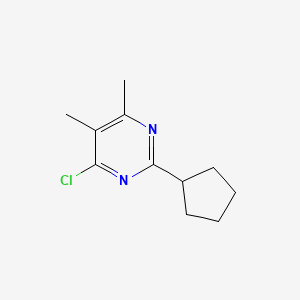![molecular formula C13H13N3O4 B13343611 4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide](/img/structure/B13343611.png)
4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide involves multiple steps, including nitration, methylation, and oxidation reactions. One common synthetic route includes:
Methylation: The addition of methyl groups (-CH₃) to the bipyridine structure.
Oxidation: The conversion of the nitro group to a nitro oxide.
Industrial Production Methods
化学反応の分析
Types of Reactions
4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy group (-OCH₃) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Tin(II) chloride (SnCl₂), iron (Fe) with hydrochloric acid (HCl)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions include amines, substituted bipyridines, and various oxidized derivatives .
科学的研究の応用
4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide has several scientific research applications:
作用機序
The mechanism of action of 4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the bipyridine structure can chelate metal ions, affecting enzymatic activities and metal homeostasis .
類似化合物との比較
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
4,4’-Dimethyl-2,2’-bipyridine: Similar in structure but lacks the methoxy and nitro groups, affecting its chemical reactivity and applications.
5,5’-Dimethyl-2,2’-bipyridine: Similar in structure but lacks the methoxy and nitro groups, influencing its chemical properties and uses.
Uniqueness
4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities . The combination of these functional groups allows for diverse applications in scientific research and industry.
特性
分子式 |
C13H13N3O4 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC名 |
6-(4-methoxypyridin-3-yl)-2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H13N3O4/c1-8-9(2)15(17)12(6-11(8)16(18)19)10-7-14-5-4-13(10)20-3/h4-7H,1-3H3 |
InChIキー |
UAUYIQYTOBDFBO-UHFFFAOYSA-N |
正規SMILES |
CC1=C([N+](=C(C=C1[N+](=O)[O-])C2=C(C=CN=C2)OC)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


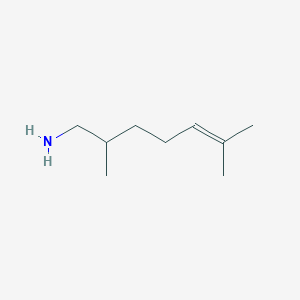
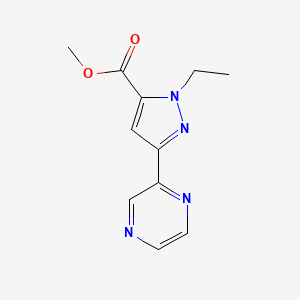


![6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B13343551.png)
![1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclohexan-1-ol](/img/structure/B13343559.png)



